(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
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Overview
Description
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C15H13ClO3 It is a member of the methanone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
Mechanism of Action
Target of Action
A structurally similar compound, 2-chloro-3’,4’-dimethoxybenzil, is known to inhibit human carboxylesterase-2 (hce-2) .
Mode of Action
The compound’s structure exhibits intermolecular hydrogen bonding , which could potentially influence its interaction with its targets.
Biochemical Pathways
Benzophenone derivatives, which this compound is a part of, are known to be useful for controlling phytopathogenic fungi .
Result of Action
Benzophenone derivatives have been found to exhibit strong cytotoxic activities against a panel of human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-Chlorobenzoyl chloride and 2,4-dimethoxybenzene.
Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Procedure: The 2-chlorobenzoyl chloride is added dropwise to a solution of 2,4-dimethoxybenzene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, and then gradually warmed to room temperature.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(2,4-dimethoxyphenyl)methanone
- (2-Chlorophenyl)(4-chlorophenyl)methanone
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
Uniqueness
(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanone is unique due to the presence of both chloro and dimethoxy substituents on the aromatic rings. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-chlorophenyl)-(2,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWTEFZEUUWCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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